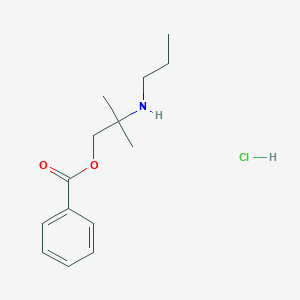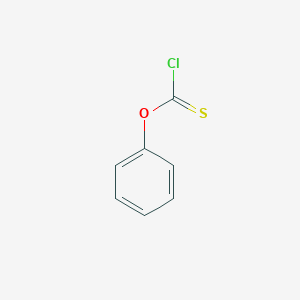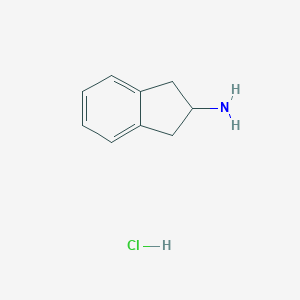
2-(Thiophen-2-yl)pyrrolidine
Descripción general
Descripción
“2-(Thiophen-2-yl)pyrrolidine” is a chemical compound used in the preparation of imidazopyridine derivatives for treating viral infections .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, is a topic of interest in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for creating biologically active compounds. Synthetic strategies include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “2-(Thiophen-2-yl)pyrrolidine” is C8H11NS. It has a molecular weight of 153.25 g/mol. The InChI code is 1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 .
Aplicaciones Científicas De Investigación
Material Science: Organic Semiconductors
2-(Thiophen-2-yl)pyrrolidine is a compound that can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their semiconducting properties and are often used in the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the pyrrolidine ring can potentially enhance the solubility and processability of semiconductor materials .
Medicinal Chemistry: Drug Design
The pyrrolidine ring is a common feature in medicinal chemistry, where it is used to create compounds for treating various diseases. The presence of the thiophene moiety can contribute to the pharmacokinetic properties of the drug candidates. This combination can be explored to design new molecules with potential therapeutic effects .
Corrosion Inhibitors
Thiophene derivatives, including those with pyrrolidine rings, have been studied as corrosion inhibitors for metals in acidic environments. They can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of the materials .
Organic Light-Emitting Diodes (OLEDs)
Compounds containing thiophene and pyrrolidine structures can be investigated for their electroluminescent properties. These materials can be used as host or emitting materials in OLEDs, contributing to the development of more efficient and stable light-emitting devices .
Pharmacological Properties
2-(Thiophen-2-yl)pyrrolidine may exhibit various biological activities due to its structural components. It can be a part of the synthesis of bioactive molecules, potentially leading to the development of new drugs with specific target selectivity .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of complex organic molecules. Its reactivity and structural features make it a valuable building block in organic synthesis, aiding in the construction of diverse chemical entities .
Direcciones Futuras
Pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, continue to be a focus of research due to their wide range of biological activities. Future research directions may include the design of new pyrrolidine compounds with different biological profiles, further exploration of their synthetic strategies, and detailed investigation of their mechanisms of action .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 2-(thiophen-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of 2-(thiophen-2-yl)pyrrolidine, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives, which include 2-(thiophen-2-yl)pyrrolidine, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-2-yl)pyrrolidine may interact with multiple biochemical pathways.
Result of Action
It is known that molecules with the thiophene ring system, which includes 2-(thiophen-2-yl)pyrrolidine, exhibit many pharmacological properties . This suggests that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
It is known that the pyrrolidine ring, a key structural component of 2-(thiophen-2-yl)pyrrolidine, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets in different environments.
Propiedades
IUPAC Name |
2-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVOMNEUJWHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320932, DTXSID50902762 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)pyrrolidine | |
CAS RN |
90090-64-5 | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




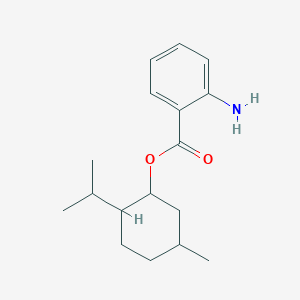

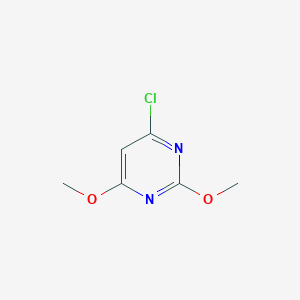

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

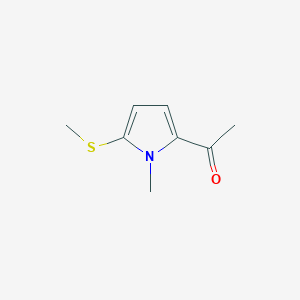
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
